Pyridine, 3-(1-propenyl)-
Overview
Description
Pyridine, 3-(1-propenyl)- is an organic compound with the molecular formula C8H9N It is a derivative of pyridine, where a propenyl group is attached to the third carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine, 3-(1-propenyl)- can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of Pyridine, 3-(1-propenyl)- typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 3-(1-propenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert Pyridine, 3-(1-propenyl)- to its corresponding dihydropyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a catalyst.
Major Products: The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and various substituted pyridines.
Scientific Research Applications
Pyridine, 3-(1-propenyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine, 3-(1-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The propenyl group can participate in various chemical reactions, altering the compound’s reactivity and binding affinity. The nitrogen atom in the pyridine ring can form coordination complexes with metal ions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Pyridine: A basic nitrogen heterocycle with similar chemical properties but lacking the propenyl group.
3-Methylpyridine: Similar structure but with a methyl group instead of a propenyl group.
3-Ethylpyridine: Similar structure but with an ethyl group instead of a propenyl group.
Uniqueness: Pyridine, 3-(1-propenyl)- is unique due to the presence of the propenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
3-[(E)-prop-1-enyl]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-4-8-5-3-6-9-7-8/h2-7H,1H3/b4-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLQYVZDSRERTN-DUXPYHPUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CN=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CN=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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